molecular formula C25H26N4O2S B2629358 5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1185064-90-7

5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2629358
CAS No.: 1185064-90-7
M. Wt: 446.57
InChI Key: UYQIPRHOBQWYAX-UHFFFAOYSA-N
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Description

5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
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Biological Activity

The compound 5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4OS\text{C}_{18}\text{H}_{20}\text{N}_4\text{OS}

This structure features an indoline moiety linked to an imidazoquinazolinone framework, which is crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:

  • Inhibition of Kinases : Many indole derivatives are known to inhibit tyrosine kinases, such as c-Src and EGFR, which play significant roles in cancer cell proliferation and survival. The presence of the imidazoquinazolinone core may enhance this inhibitory activity .
  • Antiviral Activity : Some studies suggest that compounds with similar scaffolds have demonstrated antiviral properties against viruses like SARS-CoV-2. This is attributed to their ability to interfere with viral replication processes .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. Flow cytometry analyses have shown that certain derivatives induce significant apoptosis in various cancer cell lines .

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds:

  • Cell Lines Tested : The effectiveness was assessed using various human cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of the compound against these cell lines. For instance, some derivatives exhibited IC50 values lower than 5 μM against HCT116 cells, indicating strong antiproliferative effects .
CompoundCell LineIC50 (μM)Mechanism
This compoundHCT116<5Apoptosis induction
Similar Indole DerivativeMCF74.111EGFR inhibition
Another AnalogA4313.236Multi-target inhibition

Antiviral Activity

The antiviral potential was explored using a Vero cell model for SARS-CoV-2:

  • Results : Compounds showed significant inhibition of viral replication, with some exhibiting efficacy comparable to standard antiviral agents like chloroquine .

Case Studies

A notable case study involved the synthesis and evaluation of a series of indole-based compounds that included our target compound. These studies highlighted the structure-activity relationship (SAR) where modifications to the indole and quinazoline moieties significantly impacted biological activity:

  • Modification Impact : Increasing steric bulk around the imidazoquinazoline core enhanced inhibitory potency against c-Src, suggesting a promising avenue for further drug development .

Properties

IUPAC Name

5-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-4-20(23(30)28-14-13-16-9-5-8-12-19(16)28)32-25-26-18-11-7-6-10-17(18)22-27-21(15(2)3)24(31)29(22)25/h5-12,15,20-21H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQIPRHOBQWYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=CC=CC=C21)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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